methyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Methyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core, a methyl ester group at position 3, and a 3,4,5-trimethoxyphenyl substituent at position 4. This structural architecture confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry research. Below, we systematically compare this compound with structurally related derivatives to elucidate structure-activity relationships (SAR) and functional distinctions.
Properties
IUPAC Name |
methyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-12-18(21(26)30-5)19(13-10-16(27-2)20(29-4)17(11-13)28-3)25-15-9-7-6-8-14(15)24-22(25)23-12/h6-11,19H,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGGTDDDIJTIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.
Mode of Action
The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer. This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Compounds containing the tmp group have shown diverse bioactivity effects, indicating that they may affect multiple pathways.
Pharmacokinetics
The presence of the tmp group in the compound might influence its pharmacokinetic properties, as this group is known to be a pharmacophore in numerous potent agents.
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects, suggesting that this compound might have similar effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variables among analogs include:
- Ester groups : Methyl vs. ethyl, isopropyl, or 2-methoxyethyl esters.
- Aromatic substituents : Trimethoxyphenyl (positional isomers), thienyl, nitrophenyl, or chlorophenyl groups.
- Additional functional groups : Oxo, trifluoromethyl, or hydroxy-methoxy substitutions.
Impact of Ester Groups
- Ethyl ester : Improved solubility in organic solvents, as seen in Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-... (), which demonstrated superior antifungal activity due to better membrane permeability .
- 2-Methoxyethyl ester : Introduced in , this group enhances aqueous solubility, making the compound more bioavailable for in vitro assays .
Role of Aromatic Substituents
- 3,4,5-Trimethoxyphenyl (target): Symmetrical substitution pattern increases lipophilicity and π-π stacking interactions with biological targets, akin to microtubule-binding agents like combretastatin .
- 2,3,4-Trimethoxyphenyl (): Asymmetric substitution may alter binding kinetics; this analog showed stronger antifungal activity than the target’s positional isomer .
- 2-Thienyl (): The sulfur atom enhances hydrogen bonding and metabolic stability, contributing to anti-inflammatory effects .
- 3-Nitrophenyl (): Electron-withdrawing nitro group facilitates redox-mediated cytotoxicity, common in prodrug activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
